1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound with a unique structure that combines a cyclobutane ring with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol typically involves the reaction of a cyclobutanone derivative with a chlorinated pyridine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromo-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
- 1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
- 1-[(5-Methyl-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Uniqueness
1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Properties
IUPAC Name |
1-[(5-chloro-2-iminopyridin-1-yl)methyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-2-3-9(12)13(6-8)7-10(14)4-1-5-10/h2-3,6,12,14H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVULZMXWGBPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=C(C=CC2=N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.